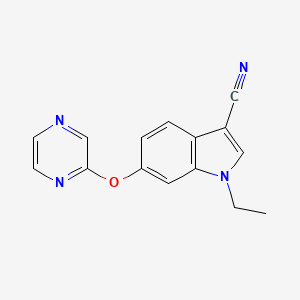

1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-

Description

1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)- is a substituted indole derivative characterized by:

- A carbonitrile group at position 3 of the indole core.

- An ethyl substituent at position 1.

- A pyrazinyloxy moiety at position 5.

This compound combines structural features of indole (a privileged scaffold in medicinal chemistry) with pyrazine, a heterocycle known for its role in bioactive molecules.

Properties

CAS No. |

876733-19-6 |

|---|---|

Molecular Formula |

C15H12N4O |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-ethyl-6-pyrazin-2-yloxyindole-3-carbonitrile |

InChI |

InChI=1S/C15H12N4O/c1-2-19-10-11(8-16)13-4-3-12(7-14(13)19)20-15-9-17-5-6-18-15/h3-7,9-10H,2H2,1H3 |

InChI Key |

GGSBXXYFGVAKHD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=C(C=C2)OC3=NC=CN=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile typically involves a multi-step process:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with pyrazin-2-ol in the presence of a suitable base.

Introduction of the Cyano Group: The cyano group can be introduced via a cyanation reaction, typically using reagents such as copper(I) cyanide or sodium cyanide.

Industrial Production Methods

Industrial production of 1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-6-(pyrazin-2-yloxy)-1h-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 1H-Indole-3-carbonitrile derivatives:

Key Observations :

- The pyrazinyloxy group in the target compound increases molecular weight compared to simpler analogs like 6-ethoxy derivatives .

- The carbonitrile group at position 3 is conserved across analogs, suggesting its role in electronic stabilization or target binding.

Comparison with Analog Syntheses:

- Pruvanserin : Synthesized via coupling of 7-carboxyindole-3-carbonitrile with a piperazine derivative, highlighting the versatility of indole-3-carbonitrile in modular drug design .

- 1-(Difluoromethyl)-1H-indole-3-carbonitrile : Likely prepared via electrophilic substitution or cyclization, emphasizing the role of halogenation in tuning reactivity .

Critical Analysis of Structural and Functional Trade-offs

- Advantages of Pyrazinyloxy Substituent :

- Enhances hydrogen-bonding capacity vs. ethoxy or alkyl groups.

- May improve metabolic stability compared to ester or amide groups.

- Limitations :

- Increased molecular weight could reduce solubility.

- Synthetic complexity in introducing the pyrazine ring .

Biological Activity

1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)- is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Characterized by an indole skeleton with a carbonitrile group at the 3-position and an ethyl-pyrazinyloxy substituent at the 6-position, this compound has been explored for various therapeutic applications. Its molecular formula is CHNO, with a molecular weight of approximately 224.25 g/mol.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include the formation of the indole skeleton and subsequent functionalization to introduce the carbonitrile and pyrazinyloxy groups. This complexity contributes to its unique chemical reactivity and potential biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The specific combination of functional groups in 1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)- may enhance its biological activity compared to structurally related compounds.

Potential Biological Activities

- Anticancer Properties : Compounds with indole structures are known for their anticancer activities. For instance, derivatives of indole have shown efficacy against various cancer cell lines.

- Antimicrobial Activity : Similar indole derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

- Neuroprotective Effects : The indole framework is prevalent in neuroprotective agents, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)- can be understood through SAR studies that examine how structural modifications affect its interaction with biological targets. The presence of the ethyl group and pyrazinyloxy moiety is hypothesized to confer distinct pharmacological properties that warrant further investigation.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-indole-3-carbonitrile | Methyl group at position 1 | Anticancer properties |

| 3-Cyanoindole | Cyanide at position 3 | Antimicrobial activity |

| Indole-3-carboxaldehyde | Aldehyde at position 3 | Neuroprotective effects |

| Ethyl indole-2-carboxylate | Ethyl ester at position 2 | Potential anti-inflammatory effects |

Case Studies

Recent studies have highlighted the potential of indole derivatives as α-glucosidase inhibitors. For example, a series of indole-carbohydrazide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase, showing IC values ranging from 6.31 µM to 49.89 µM, significantly outperforming acarbose (IC = 750 µM) . These findings suggest that similar mechanisms may be applicable to the evaluation of 1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-Indole-3-carbonitrile, 1-ethyl-6-(pyrazinyloxy)-?

- Methodological Answer : The synthesis of indole-carbonitrile derivatives typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group protection. For 1-ethyl-6-(pyrazinyloxy) substitution, pyrazinyl ether formation via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) is critical. Temperature control (60–80°C) and anhydrous conditions are essential to minimize side reactions . Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency; polar aprotic solvents enhance pyrazine reactivity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity.

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group at N1, pyrazinyloxy at C6). Key signals include aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazine-O linkage vs. alternative bonding). Single-crystal analysis provides bond lengths/angles, confirming the indole-pyrazine connectivity .

- HRMS : Validate molecular formula (e.g., C₁₅H₁₃N₃O) with <5 ppm mass accuracy.

Q. What are the acute toxicity and handling protocols for this compound?

- Methodological Answer : Based on structurally similar indoles (e.g., 1-(3-Fluorobenzyl)-1H-indole-3-carbonitrile), the compound is classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Key precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational and experimental methods identify potential biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR). Focus on hydrogen bonding between the pyrazinyloxy group and catalytic lysine residues .

- Enzyme assays : Test inhibitory activity via fluorescence-based kinase assays (e.g., ADP-Glo™). IC₅₀ values <1 μM suggest high potency .

- SAR analysis : Compare with analogs (e.g., 3-Fluoro-pyrrolopyridine-carbonitrile) to determine substituent effects on binding affinity .

Q. What strategies resolve contradictions in reported reactivity or biological activity data?

- Methodological Answer : Contradictions often arise from impurities or assay variability. Mitigation steps:

- Reproducibility checks : Replicate experiments across labs using standardized protocols (e.g., identical cell lines, assay buffers) .

- Advanced analytics : LC-MS/MS quantifies trace impurities (<0.1%) that may skew bioactivity results .

- Meta-analysis : Cross-reference PubChem/CAS data to identify outliers or misannotated structures .

Q. How can this compound be functionalized for material science applications (e.g., optoelectronics)?

- Methodological Answer :

- Electron-deficient tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazine ring via Pd-catalyzed cross-coupling, enhancing charge transport in organic semiconductors .

- Surface adsorption studies : Use AFM or STM to analyze self-assembly on gold substrates. Pyrazine’s lone pairs facilitate Au-N interactions, enabling nanostructured thin films .

- Optical characterization : UV-Vis and fluorescence spectroscopy (λₑₓ 350 nm) quantify quantum yield and Stokes shift for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.